4-Bromo-4'-n-butylbenzophenone
Overview
Description
4-Bromo-4’-n-butylbenzophenone is a chemical compound with the molecular formula C17H17BrO and a molecular weight of 317.22 . It is also known by other synonyms such as 4-BROMO-4’-1-BUTYLBENZOPHENONE and Methanone, (4-bromophenyl) (4-butylphenyl)- .
Molecular Structure Analysis
The molecule contains a total of 37 bonds, including 20 non-H bonds, 13 multiple bonds, 5 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, and 1 ketone (aromatic) .Physical And Chemical Properties Analysis
The boiling point of 4-Bromo-4’-n-butylbenzophenone is predicted to be 405.7±28.0 °C and its density is predicted to be 1.271±0.06 g/cm3 .Scientific Research Applications
Bromophenol Derivatives and Their Properties
Bromophenol derivatives have been a subject of interest in various scientific studies. For instance, Zhao et al. (2004) isolated several new bromophenol derivatives from the red alga Rhodomela confervoides. These compounds were subjected to detailed spectroscopic analysis, including techniques like IR, EIMS, FABMS, ESIMS, and NMR. The study found these compounds to be inactive against human cancer cell lines and microorganisms, providing insights into the biological activity of such derivatives (Zhao et al., 2004).
McMurry Coupling
The McMurry coupling process, involving bromophenone derivatives like 4-bromoacetophenone, has been investigated. A study by Daik et al. (1998) revealed that McMurry coupling of 4-bromoacetophenone yielded 2,3-bis(4-bromophenyl)-2-butenes in a specific cis:trans ratio. This finding was crucial for understanding the stereochemical outcomes of such reactions and resolving inconsistencies in earlier literature (Daik et al., 1998).
Ultrasonic-Assisted Preparation of Bromophenol Derivatives
Harikumar and Rajendran (2014) explored the preparation of 1-butoxy-4-nitrobenzene using bromophenol derivatives under ultrasonic conditions. The study emphasized the kinetic aspects and demonstrated that ultrasonic irradiation significantly enhances the reaction compared to non-ultrasonic methods. This research provides a novel method for synthesizing nitro aromatic ethers (Harikumar & Rajendran, 2014).
Antioxidant Activity of Bromophenol Derivatives
Li et al. (2011) isolated various bromophenols from Rhodomela confervoides, evaluating their free radical scavenging activities. The study concluded that these bromophenols exhibit potent antioxidant activities, stronger than some conventional antioxidants like butylated hydroxytoluene (BHT). This suggests potential applications in preventing oxidative deterioration of food and as natural antioxidants (Li et al., 2011).
Synthesis and Properties of Zinc Phthalocyanine Derivatives
Pişkin et al. (2020) synthesized new zinc phthalocyanine derivatives substituted with bromophenol groups. These compounds demonstrated valuable properties for photodynamic therapy, a cancer treatment method. Their high singlet oxygen quantum yield and appropriate photodegradation quantum yield make them potential candidates for this application (Pişkin et al., 2020).
Radical Scavenging Activity of Bromophenols
Li et al. (2012) investigated new nitrogen-containing bromophenols from Rhodomela confervoides. They found these compounds to have potent scavenging activity against radicals, suggesting their potential application in food or pharmaceutical fields as natural antioxidants (Li et al., 2012).
properties
IUPAC Name |
(4-bromophenyl)-(4-butylphenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrO/c1-2-3-4-13-5-7-14(8-6-13)17(19)15-9-11-16(18)12-10-15/h5-12H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKUGQFCAMSDWAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70373591 | |
Record name | 4-Bromo-4'-n-butylbenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70373591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-4'-n-butylbenzophenone | |
CAS RN |
91404-25-0 | |
Record name | (4-Bromophenyl)(4-butylphenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=91404-25-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-4'-n-butylbenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70373591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.